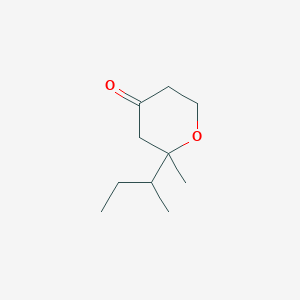

2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one

Description

2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one is a bicyclic lactone derivative with a substituted pyranone core. Its structure features a sec-butyl group and a methyl group at the C2 position of the dihydro-2H-pyran-4(3H)-one scaffold. The following analysis focuses on structurally related pyran-4-one derivatives to infer its properties and behavior.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-butan-2-yl-2-methyloxan-4-one |

InChI |

InChI=1S/C10H18O2/c1-4-8(2)10(3)7-9(11)5-6-12-10/h8H,4-7H2,1-3H3 |

InChI Key |

QFBSDTXGVAOWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CC(=O)CCO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.

Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one, such as the pyranone core, alkyl substituents, or functionalization patterns. Key differences in substituents and their effects on physical and chemical properties are highlighted.

Substituent Effects on Physical Properties

Key Observations:

- Steric Effects : The tert-butyl group in 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one introduces greater steric hindrance compared to the sec-butyl group in the target compound. This likely reduces reactivity in nucleophilic additions but enhances thermal stability.

- Electronic Effects: Electron-withdrawing groups (e.g., benzoyl in 7a ) lower the electron density of the pyranone ring, increasing susceptibility to nucleophilic attack.

- Melting Points : Compounds with aromatic substituents (e.g., 7a, 14b) exhibit higher melting points (>170°C) due to intermolecular π-π stacking, whereas purely aliphatic derivatives (e.g., 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one) may remain liquid or have lower melting points .

Spectroscopic Characterization

- NMR Trends : In 7a, the C4-hydroxy proton resonates at δ 12.3 ppm (¹H NMR, DMSO-d₆), while the methyl group at C6 appears at δ 2.18 ppm . For 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one, analogous signals for sec-butyl (δ ~1.0–1.5 ppm) and methyl groups (δ ~1.2 ppm) are anticipated.

- Mass Spectrometry: Pyranone derivatives (e.g., 7a, 14b) show molecular ion peaks [M+H]⁺ in ESI-TOF MS, with accurate mass matching calculated values (e.g., 327.1596 for a related compound ).

Research Implications and Gaps

- Synthetic Optimization : The sec-butyl group’s branching may require modified reaction conditions (e.g., prolonged reaction times or elevated temperatures) compared to linear alkyl analogs .

Biological Activity

2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one, a compound belonging to the class of dihydropyran derivatives, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- CAS Number : 82110-21-2

Biological Activity Overview

The biological activities of 2-(sec-butyl)-2-methyldihydro-2H-pyran-4(3H)-one are primarily linked to its effects on various enzymatic pathways and cellular processes. Notably, its potential as a tyrosinase inhibitor has been explored, which is significant in the context of skin pigmentation and cosmetic applications.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, making such compounds valuable in cosmetic formulations aimed at skin lightening.

Research Findings

-

Inhibition Studies :

- In vitro studies have shown that compounds structurally similar to 2-(sec-butyl)-2-methyldihydro-2H-pyran-4(3H)-one exhibit significant inhibition of mushroom tyrosinase activity. For example, derivatives with specific hydroxyl substitutions demonstrated up to 96% inhibition under certain conditions .

- The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances inhibitory potency.

- Mechanism of Action :

Case Study 1: Cosmetic Applications

A study evaluated the effectiveness of a formulation containing 2-(sec-butyl)-2-methyldihydro-2H-pyran-4(3H)-one as a skin-whitening agent. Results indicated a significant reduction in melanin content in treated skin samples compared to controls, supporting its use in cosmetic products aimed at hyperpigmentation treatment.

Case Study 2: Pharmacological Potential

Research conducted on the anti-inflammatory properties of dihydropyran derivatives revealed that 2-(sec-butyl)-2-methyldihydro-2H-pyran-4(3H)-one exhibited moderate anti-inflammatory activity in animal models. This suggests potential therapeutic applications beyond cosmetic uses.

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Tyrosinase Inhibition (%) | IC50 (µM) | Application Area |

|---|---|---|---|---|

| 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one | 82110-21-2 | Up to 96% | <1 | Cosmetic/Pharmaceutical |

| Related Compound A | XXXXXX | 73% | 36.14 | Cosmetic |

| Related Compound B | XXXXXX | 40.89 | >100 | Pharmaceutical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.